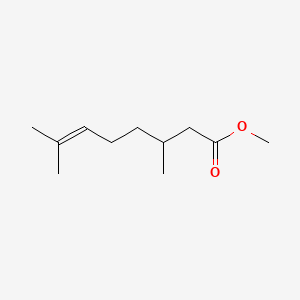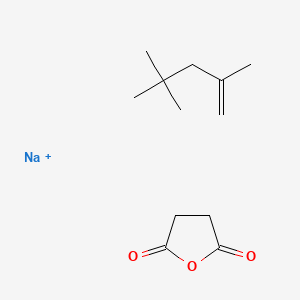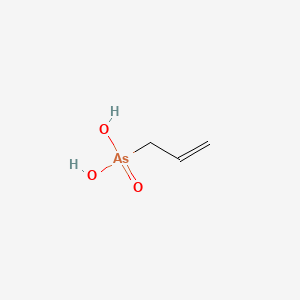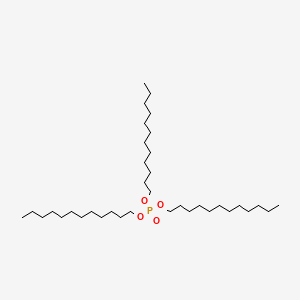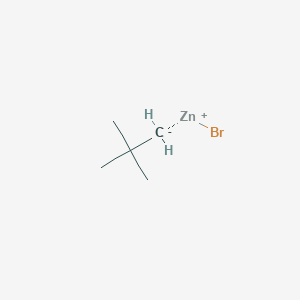
3-Fluoropropanoic anhydride
Übersicht
Beschreibung
3-Fluoropropanoic anhydride is an organofluorine compound with the molecular formula C6H8F2O3 It is a derivative of propanoic acid where a fluorine atom is substituted at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Fluoropropanoic anhydride can be synthesized through the reaction of 3-fluoropropanoic acid with acetic anhydride or other dehydrating agents. The reaction typically occurs under mild conditions, often at room temperature, and involves the removal of water to form the anhydride. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid as reagents to convert carboxylic acids directly into anhydrides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar dehydrating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoropropanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3-fluoropropanoic acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous conditions, often with a mild acid or base catalyst.
Aminolysis: Conducted with primary or secondary amines under mild heating.
Alcoholysis: Involves the use of alcohols, often with a catalytic amount of acid or base.
Major Products
Hydrolysis: Produces 3-fluoropropanoic acid.
Aminolysis: Yields 3-fluoropropanoic amides.
Alcoholysis: Forms 3-fluoropropanoic esters.
Wissenschaftliche Forschungsanwendungen
3-Fluoropropanoic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the 3-fluoropropanoic moiety into various organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.
Material Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties such as increased resistance to solvents and thermal stability.
Wirkmechanismus
The mechanism of action of 3-fluoropropanoic anhydride involves its reactivity as an electrophile. The fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the anhydride acts as an acylating agent, transferring the 3-fluoropropanoic group to nucleophiles such as amines, alcohols, and water .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic Anhydride: Lacks the fluorine atom, making it less electrophilic and reactive compared to 3-fluoropropanoic anhydride.
Acetic Anhydride: Another common anhydride used in organic synthesis, but with different reactivity and applications.
Pentafluoropropanoic Anhydride: Contains multiple fluorine atoms, leading to even higher reactivity and different chemical properties.
Uniqueness
This compound is unique due to the presence of a single fluorine atom, which provides a balance between reactivity and stability. This makes it particularly useful in applications where selective fluorination is desired without the extreme reactivity of perfluorinated compounds.
Eigenschaften
IUPAC Name |
3-fluoropropanoyl 3-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVLKELFMHRLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(=O)OC(=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177197 | |
| Record name | Propionic anhydride, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2266-47-9 | |
| Record name | Propionic anhydride, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002266479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic anhydride, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




